
3-Butoxyazetidine
Description
3-Butoxyazetidine is a four-membered heterocyclic compound containing a nitrogen atom It is part of the azetidine family, known for their significant ring strain and unique reactivity
Properties
IUPAC Name |
3-butoxyazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-3-4-9-7-5-8-6-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQLHGDEBDNAFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview of 3-Butoxyazetidine Synthesis
This compound is a 3-substituted azetidine derivative, where the azetidine ring—a four-membered nitrogen-containing heterocycle—is substituted at the 3-position with a butoxy group. The synthetic challenge lies in selectively introducing the butoxy substituent while maintaining the integrity of the strained azetidine ring.
General Synthetic Strategies for 3-Substituted Azetidines
The preparation of 3-substituted azetidines, including this compound, typically involves:
- Nucleophilic substitution on 3-haloazetidines
- Ring-opening and ring-closure reactions involving azetidine precursors
- Catalytic hydrogenation and functional group transformations
These strategies are adapted to introduce various substituents at the 3-position, including alkoxy groups such as butoxy.
Preparation Method from Compound II via Liquid Ammonia-Sodium Mixture
A patented method (CN105237455A) describes a one-step synthesis of 3-substituted azetidines, including alkoxy derivatives, by reacting a precursor compound (Compound II) with a liquid ammonia-sodium mixture. This method is notable for its:
- Use of cheap and readily available raw materials
- Simple operation suitable for large-scale industrial production
- High product purity without complex purification steps
Reaction Scheme Summary:
Step | Reagents & Conditions | Outcome |
---|---|---|
1 | Compound II + liquid ammonia-sodium mixture | Formation of 3-substituted azetidine (including 3-butoxy) |
2 | Reaction under controlled temperature | High purity product obtained |
This method allows the introduction of various R1 substituents (including alkoxy groups like butoxy) on the azetidine ring at position 3 with high efficiency and purity.
Nucleophilic Substitution on 3-Haloazetidines
Protected 3-haloazetidines serve as versatile intermediates for introducing substituents at the 3-position. The halogen atom is displaced by nucleophiles such as alkoxides to yield 3-alkoxyazetidines.
- 3-Iodoazetidine derivatives reacted with potassium acetate in dry DMSO at 80°C overnight, followed by hydrolysis, yielded 3-hydroxyazetidine derivatives.
- By analogy, reaction with potassium butoxide or butanol-derived nucleophiles can furnish this compound derivatives.
Parameter | Details |
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Starting material | tert-Butyl 3-iodoazetidine-1-carboxylate |
Nucleophile | Potassium butoxide or butanol-derived alkoxide |
Solvent | Dry DMSO |
Temperature | 80°C |
Reaction time | Overnight |
Workup | Hydrolysis with KOH, extraction, drying |
This approach benefits from the availability of 3-haloazetidines and allows modular substitution at the 3-position.
Catalytic Hydrogenation and Functional Group Transformations
Another approach involves multi-step transformations starting from protected azetidine derivatives, including:
- Formation of mesylates or other leaving groups at the 3-position
- Nucleophilic displacement with alkoxy nucleophiles
- Catalytic hydrogenation for deprotection or further functionalization
A detailed example from WO2000063168A1 patent shows:
- Preparation of 3-aminoazetidines via mesylate intermediates
- Use of palladium hydroxide on carbon under hydrogen pressure to facilitate transformations
- Subsequent substitution reactions to install desired groups
Though this patent focuses on amino-substituted azetidines, the methodology is adaptable for alkoxy substitutions by changing nucleophiles accordingly.
Comparative Data Table of Preparation Methods
Method | Key Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Liquid ammonia-sodium mixture (Patent CN105237455A) | Compound II, liquid ammonia, sodium metal | One-step, high purity, scalable | Requires handling of liquid ammonia and sodium |
Nucleophilic substitution on 3-haloazetidines (Literature) | 3-iodoazetidine, potassium butoxide, DMSO, 80°C | Versatile, gram-scale, modular substitution | Requires preparation of 3-haloazetidines |
Catalytic hydrogenation and mesylate intermediates (Patent WO2000063168A1) | Mesylate intermediates, Pd(OH)2/C, hydrogen pressure | High selectivity, adaptable to various substituents | Multi-step, requires hydrogenation setup |
Research Findings and Industrial Implications
- The liquid ammonia-sodium method offers a cost-effective, industrially viable route to 3-substituted azetidines, including this compound, with minimal purification challenges.
- Nucleophilic substitution on 3-haloazetidines allows precise control over substitution patterns and protection strategies, beneficial for medicinal chemistry applications.
- Catalytic hydrogenation methods provide high selectivity but involve more complex setups and longer reaction times.
Chemical Reactions Analysis
Types of Reactions: 3-Butoxyazetidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: Nucleophilic substitution reactions can replace the butoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or halides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
3-Butoxyazetidine serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in a variety of reactions, making it valuable in the development of new compounds. The azetidine ring's inherent strain increases its reactivity, facilitating the formation of new chemical bonds under mild conditions.
Synthesis of Novel Compounds
Research indicates that derivatives of this compound can be utilized to synthesize amide compounds, which are essential in creating novel benzamide derivatives. These derivatives have shown promising results in terms of antioxidant activity and free radical scavenging capabilities. Such properties are critical in developing materials for various industrial applications, including plastics and rubber production.
Biological Research
Potential Biological Activities
The derivatives of this compound are under investigation for their potential biological activities. Studies suggest that these compounds may exhibit pharmacological properties that could be harnessed in drug discovery and development. The exploration of these biological activities is essential for identifying new therapeutic agents that could address unmet medical needs.
Medicinal Chemistry
In medicinal chemistry, this compound is being studied as a precursor for pharmaceutical compounds. Its ability to modify existing molecular structures makes it a candidate for developing drugs targeting specific biological pathways. The azetidine framework is often associated with various therapeutic applications due to its structural versatility.
Industrial Applications
Production of Polymers
The compound is also utilized in industrial settings, particularly in the production of polymers and other industrial chemicals. Its unique properties contribute to the formulation of materials with enhanced performance characteristics, making it valuable in sectors such as construction and manufacturing.
Mechanism of Action
The mechanism of action of 3-Butoxyazetidine involves its interaction with various molecular targets. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in a range of chemical reactions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Azetidine: The parent compound, which is less substituted.
3-Methoxyazetidine: Similar structure but with a methoxy group instead of a butoxy group.
3-Ethoxyazetidine: Contains an ethoxy group instead of a butoxy group.
Uniqueness: 3-Butoxyazetidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
Biological Activity
3-Butoxyazetidine is a compound belonging to the azetidine class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a four-membered nitrogen-containing ring with a butoxy substituent. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that azetidine derivatives can modulate neurotransmitter systems and exhibit anti-inflammatory properties. The specific mechanisms include:
- Neurotransmitter Modulation : Azetidine derivatives have been shown to influence serotonin and dopamine pathways, which are crucial for mood regulation and neurological function .
- Anti-inflammatory Effects : Some studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Pharmacological Profile
The pharmacological profile of this compound includes:
- Antidepressant Activity : In vivo studies demonstrate that certain azetidine derivatives, including this compound, show significant antidepressant-like effects in models such as the forced swim test (FST) at doses ranging from 10 to 40 mg/kg .
- Analgesic Properties : Preliminary data suggest potential analgesic effects, although further investigation is required to establish efficacy and safety profiles .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antidepressant | Significant reduction in immobility time in FST | |
Anti-inflammatory | Inhibition of cytokine release | |
Analgesic | Preliminary evidence of pain relief |
Notable Research Findings
- Antidepressant Efficacy : A study highlighted that compound 6be, a derivative related to this compound, exhibited notable antidepressant effects at specified dosages. This suggests that structural modifications can enhance biological activity .
- Inflammation Modulation : Research indicates that azetidines can modulate inflammatory responses, providing a basis for their potential use in treating inflammatory diseases .
Q & A
Q. Basic Research Focus
- In vitro : Use hepatic microsomes or recombinant CYP450 enzymes to assess metabolic stability. Monitor half-life (t₁/₂) via LC-MS/MS .
- In vivo : Administer via intravenous/oral routes in rodent models. Collect plasma samples at timed intervals and quantify using isotope dilution mass spectrometry . Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to derive bioavailability (F%) and clearance rates .
How can researchers validate the specificity of this compound in target engagement assays?
Q. Advanced Research Focus
- Use competitive binding assays with known inhibitors.
- Employ CRISPR-Cas9 knockouts of the target protein to confirm on-target effects.
- Perform thermal shift assays (TSA) to measure stabilization of the target protein-ligand complex .
- Cross-validate with SPR (surface plasmon resonance) for real-time binding kinetics .
What analytical techniques are optimal for quantifying this compound degradation under varying pH and temperature conditions?
Q. Basic Research Focus
- Stability studies : Incubate the compound in buffers (pH 1–10) at 25°C/40°C. Analyze degradation products via UHPLC-QTOF-MS .
- Forced degradation : Expose to UV light, H₂O₂, or acidic/alkaline conditions. Use NMR to identify hydrolyzed byproducts (e.g., azetidine ring-opening) .
How should researchers address discrepancies in reported spectral data (e.g., NMR, IR) for this compound derivatives?
Q. Advanced Research Focus
- Compare solvent effects: CDCl₃ vs. DMSO-d₆ may shift proton signals due to hydrogen bonding.
- Re-run spectra under identical conditions (e.g., 500 MHz NMR, 25°C) .
- Cross-reference with NIST Chemistry WebBook or Reaxys for published spectral libraries .
What methodologies are recommended for assessing this compound’s cytotoxicity and off-target effects in primary cell lines?
Q. Basic Research Focus
- Conduct MTT/WST-1 assays across a concentration range (1 nM–100 µM).
- Use flow cytometry with Annexin V/PI staining to differentiate apoptosis vs. necrosis .
- Perform transcriptomic profiling (RNA-seq) to identify dysregulated pathways .
How can crystallographic data improve the structural understanding of this compound-protein complexes?
Q. Advanced Research Focus
- Co-crystallize the compound with the target protein using vapor diffusion.
- Resolve structures via synchrotron X-ray diffraction (1.5–2.0 Å resolution).
- Analyze electron density maps with PHENIX or COOT to refine ligand positioning .
What statistical approaches are critical for analyzing dose-dependent responses in this compound studies?
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.